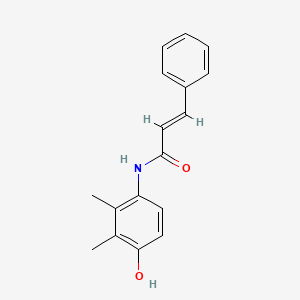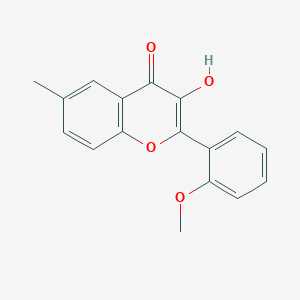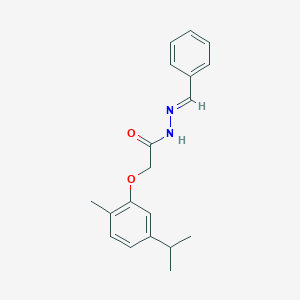![molecular formula C18H24N4O4 B5535743 1-acetyl-4-{3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoyl}-1,4-diazepan-6-ol](/img/structure/B5535743.png)
1-acetyl-4-{3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoyl}-1,4-diazepan-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related benzimidazole-fused 1,4-diazepine derivatives involves a one-pot reaction using a bifunctional formyl acid, amines, and alkyl isocyanides via the Ugi 4-center-3-component condensation, resulting in moderate to excellent yields (Ghandi et al., 2011). Another approach for synthesizing diazepine derivatives starts with acetyl chloride, demonstrating the versatility in creating the core structure of related compounds through different synthetic pathways (Hicks et al., 1984).
Molecular Structure Analysis
Molecular structure analysis of related compounds shows a diversity in the arrangements and substitutions on the benzimidazole and diazepine rings. The intramolecular cyclization pathways and the influence of substituents on the molecular geometry are critical for understanding the chemical behavior of such molecules (Anisimova et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving ring-expanded xanthines containing the imidazo[4,5-e][1,4]diazepine ring system have been explored, revealing insights into the reactivity and potential functionalization of such frameworks (Bhan & Hosmane, 1993). The synthesis of vasorelaxant active compounds incorporating the benzimidazol-2-yl function indicates the chemical versatility and potential pharmacological applications of related structures (Nofal et al., 2013).
Aplicaciones Científicas De Investigación
Synthesis of Benzimidazole Derivatives
Research by El-Ablack (2011) explores the synthesis of new benzimidazole derivatives, highlighting the pharmaceutical interest in such compounds. The study demonstrates various reactions leading to diazepinone-benzimidazole derivatives and their potential antibacterial and antifungal activities. This research could imply that 1-acetyl-4-{3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoyl}-1,4-diazepan-6-ol might also possess similar bioactivities, given its structural resemblance (El-Ablack, 2011).
Novel Synthesis Approaches
Ghandi et al. (2011) introduced a novel isocyanide-based three-component synthesis method for benzimidazole-fused 1,4-diazepine-5-ones. The method provides a versatile approach to generating a series of novel compounds efficiently, which could be relevant for synthesizing compounds like 1-acetyl-4-{3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoyl}-1,4-diazepan-6-ol (Ghandi, Zarezadeh, & Taheri, 2011).
Vasorelaxant Activity
Nofal et al. (2013) conducted a study on benzimidazole derivatives incorporating a 3-pyridinecarbonitrile moiety, showing significant vasorelaxant activity. This research suggests the potential of benzimidazole derivatives in developing vasorelaxants, hinting at possible cardiovascular applications for similar compounds (Nofal, Srour, El-Eraky, Saleh, & Girgis, 2013).
Antimicrobial and Antifungal Activities
Salahuddin et al. (2017) synthesized 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives and evaluated their antimicrobial and antifungal activities. Their findings highlight the potential for benzimidazole-related compounds in treating microbial infections, which could extend to compounds with structural similarities (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).
Propiedades
IUPAC Name |
1-(4-acetyl-6-hydroxy-1,4-diazepan-1-yl)-3-[2-(hydroxymethyl)benzimidazol-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4/c1-13(24)20-8-9-21(11-14(25)10-20)18(26)6-7-22-16-5-3-2-4-15(16)19-17(22)12-23/h2-5,14,23,25H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQWUJFXXXKWRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC(C1)O)C(=O)CCN2C3=CC=CC=C3N=C2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-4-{3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoyl}-1,4-diazepan-6-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1H-imidazol-1-yl)propyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5535661.png)
![9-(3-methoxybenzyl)-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5535674.png)

![N-{[1-(4-fluorophenyl)cyclopentyl]methyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5535682.png)

![N-(3,5-dichlorophenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5535690.png)
![N-{(3S*,4R*)-1-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5535694.png)



![1-(cyclobutylcarbonyl)-4-{[3-(2-fluorophenoxy)-1-azetidinyl]carbonyl}piperidine](/img/structure/B5535715.png)
![methyl 4,5-dimethyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5535716.png)
![1-acetyl-4-[(4-tert-butylphenyl)carbonothioyl]piperazine](/img/structure/B5535728.png)
![N,N'-[(3-phenoxyphenyl)methylene]diacetamide](/img/structure/B5535751.png)